1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol
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Overview
Description
1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is an organic compound with a unique structure characterized by a methoxyphenyl group and a phenyl group attached to a propynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. Another method involves the use of palladium-catalyzed coupling reactions, where 4-methoxyphenylboronic acid reacts with phenylacetylene under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.
Apixaban: A pharmaceutical compound with a methoxyphenyl group, used as an anticoagulant .
Uniqueness: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxyphenyl group and a phenylpropynol backbone makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPTJXRUZIADA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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